(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC, CAS 154479-90-0) is a highly reactive, pre-column chiral derivatizing agent primarily procured for the enantiomeric resolution of primary and secondary amines, including amino acids [1]. By reacting rapidly with amine functional groups to form stable, highly fluorescent diastereomeric carbamates, (+)-FLEC eliminates the need for expensive chiral stationary phases (CSPs) or chiral drift gases in downstream analysis [2]. Its seamless integration into standard reverse-phase high-performance liquid chromatography (HPLC), micellar electrokinetic chromatography (MEKC), and trapped ion mobility spectrometry (TIMS) workflows makes it a highly cost-effective and versatile reagent for pharmaceutical quality control and trace metabolite profiling[1].
Substituting (+)-FLEC with closely related reagents compromises either separation capability, detection sensitivity, or chromatographic control. If a buyer substitutes (+)-FLEC with its achiral analog, 9-fluorenylmethyl chloroformate (FMOC-Cl), the resulting derivatives are enantiomers rather than diastereomers, which completely fail to separate on standard achiral columns or in ion mobility spectrometry [1]. Alternatively, substituting with another common chiral derivatizing agent like Marfey's reagent (FDAA) sacrifices the intense fluorescence profile of the fluorenyl group, forcing reliance on less sensitive UV detection (typically 340 nm) and severely limiting trace-level quantification [2]. Finally, substituting (+)-FLEC with its exact opposite enantiomer, (-)-FLEC, directly reverses the elution and migration order of D- and L-isomers, which can cause catastrophic peak masking if the target trace enantiomer is forced to elute in the tail of the abundant enantiomer [3].
In trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS), (+)-FLEC converts amino acid enantiomers into diastereomers that achieve baseline separation, whereas the achiral analog FMOC-Cl fails to provide any chiral discrimination [1].
| Evidence Dimension | Ion mobility separation (TIMS resolution) |
| Target Compound Data | (+)-FLEC yields an average TIMS resolution (K0/ΔK0) of 115 and mobility differences up to 0.061 cm2/(V s). |
| Comparator Or Baseline | FMOC-Cl yields 0 separation (co-eluting enantiomers). |
| Quantified Difference | Absolute baseline separation capability vs. complete co-elution. |
| Conditions | TIMS-TOFMS of sodiated derivatized amino acids (e.g., SeMet, Orn) in positive ESI mode. |
Enables rapid, simultaneous chiral analysis of multiple amino acids on standard ion mobility mass spectrometers without requiring chiral reference compounds or chiral drift gases.
The highly fluorescent fluorenyl moiety of (+)-FLEC allows for significantly lower limits of quantitation (LOQ) compared to traditional UV-dependent chiral derivatizing agents such as Marfey's reagent (FDAA) [1].
| Evidence Dimension | Limit of Quantitation (LOQ) for derivatized secondary amines |
| Target Compound Data | (+)-FLEC achieves an LOQ of 0.05 µM via fluorescence detection (ex: 260 nm, em: 315 nm). |
| Comparator Or Baseline | Marfey's reagent (FDAA) lacks fluorescence and requires UV detection at 340 nm, resulting in inferior sensitivity. |
| Quantified Difference | Fluorescence detection yields sub-micromolar LOQs, significantly outperforming standard UV baselines. |
| Conditions | Reversed-phase HPLC with fluorescence vs. UV detection of derivatized amino acids. |
Critical for the procurement of reagents intended for quantifying ultra-trace chiral metabolites in volume-limited biological samples.
The specific stereochemistry of (+)-FLEC dictates the migration order of enantiomers during separation, providing a predictable reversal compared to its opposite enantiomer, (-)-FLEC [1].
| Evidence Dimension | Migration order of D- and L-amino acid isomers |
| Target Compound Data | With (+)-FLEC, L-isomers migrate faster than the corresponding D-isomers. |
| Comparator Or Baseline | With (-)-FLEC, D-isomers migrate faster than the corresponding L-isomers. |
| Quantified Difference | Complete reversal of the chromatographic migration sequence. |
| Conditions | Micellar electrokinetic chromatography (MEKC) using sodium phosphate or sodium borate buffers with SDS. |
Allows buyers to strategically procure the specific FLEC enantiomer that ensures their trace target analyte elutes before the abundant enantiomer, preventing peak tailing interference.
Because (+)-FLEC forms stable diastereomers that achieve baseline separation in ion mobility fields, it is the optimal reagent for rapidly resolving complex mixtures of proteinogenic amino acids in under 15 minutes without the need for chiral stationary phases [1].
Leveraging the intense fluorescence of the fluorenyl group, (+)-FLEC is highly recommended for quantifying trace levels (sub-micromolar) of D-amino acids in volume-limited samples, such as islet secretions or neurological fluids, where UV-based reagents like Marfey's reagent lack sufficient sensitivity[2].
In industrial quality control, (+)-FLEC allows laboratories to utilize standard, achiral reversed-phase HPLC systems to verify the chiral purity of synthetic amine APIs. By selecting (+)-FLEC over (-)-FLEC, analysts can deliberately control the elution order to ensure trace enantiomeric impurities elute prior to the main API peak, avoiding tailing overlap [3].
Corrosive